molecular formula C18H21N3O2 B1235266 2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxy-N-(4-methylphenyl)acetamide

2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxy-N-(4-methylphenyl)acetamide

Cat. No.: B1235266
M. Wt: 311.4 g/mol
InChI Key: YONMVYHOCRREDG-XDHOZWIPSA-N
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Description

2-[[4-(dimethylamino)phenyl]methylideneamino]oxy-N-(4-methylphenyl)acetamide is an anilide.

Scientific Research Applications

  • Synthesis and Chemical Properties

    • Studies have explored efficient methods for the preparation of related compounds, demonstrating interesting dynamic NMR properties for methylene protons adjacent to azomethine groups, highlighting the compound's potential in synthetic organic chemistry (Samimi et al., 2010).
    • The compound's utility in the synthesis of other complex molecules, like chloroacetanilide herbicides and dichloroacetamide safeners, has been emphasized, indicating its role in agricultural chemistry (Latli & Casida, 1995).
  • Organic Reactions and Mechanisms

    • Research has shown that related compounds are involved in reactions like the addition to norbornene, yielding various substituted phenylnorbornanes, indicative of the compound's reactivity and potential in organic synthesis (Mella, Fagnoni & Albini, 2004).
    • Modifications of the methylene group in similar compounds have been studied, which has led to the development of derivatives with applications in areas like insecticides (Samaritoni et al., 1999).
  • Microwave-Assisted Synthesis

    • The compound's derivatives have been synthesized using microwave-assisted methods, highlighting advances in synthetic methodologies and their impact on chemical synthesis (Ghazzali et al., 2012).
  • Antimicrobial and Hemolytic Activity

    • Synthesis and assessment of derivatives have shown antimicrobial and hemolytic activities, suggesting their potential use in pharmaceutical research (Gul et al., 2017).
  • Cyclopalladation and Metal Complex Formation

    • Investigations into the cyclopalladation of similar aniline derivatives indicate the compound's potential in forming metal complexes, relevant in materials science and catalysis (Mossi, Klaus & Rys, 1992).
  • Coordination Chemistry

    • Novel Co(II) and Cu(II) coordination complexes constructed from derivatives have been synthesized, demonstrating the compound's utility in coordination chemistry and potential applications in fields like materials science (Chkirate et al., 2019).
  • Analytical Chemistry Applications

    • Methods have been developed for the determination of content and related substances, illustrating the compound's relevance in analytical chemistry (Jian-yun, 2009).
  • Intermolecular Interactions and Crystal Structure

    • Studies on the crystal structure of related compounds have been conducted to understand intermolecular interactions, which are crucial in materials science and drug design (Wang et al., 2009).

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxy-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H21N3O2/c1-14-4-8-16(9-5-14)20-18(22)13-23-19-12-15-6-10-17(11-7-15)21(2)3/h4-12H,13H2,1-3H3,(H,20,22)/b19-12+

InChI Key

YONMVYHOCRREDG-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CO/N=C/C2=CC=C(C=C2)N(C)C

SMILES

CC1=CC=C(C=C1)NC(=O)CON=CC2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CON=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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